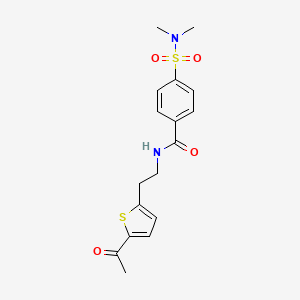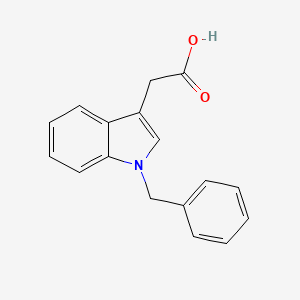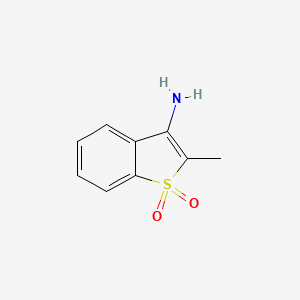![molecular formula C17H18ClFN2O3 B2605591 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride CAS No. 2418717-49-2](/img/structure/B2605591.png)
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an aminomethyl group, which is a functional group consisting of an amino group substituted on a methyl group . It also contains a benzodioxine group, which is a type of ether that is often found in pharmaceuticals and other biologically active compounds.
Molecular Structure Analysis
The InChI code provided suggests that the compound has a complex structure with multiple functional groups . The presence of fluorine and amine groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, aminomethyl groups can participate in reactions with carbonyl compounds .Physical And Chemical Properties Analysis
Based on the information available, the compound is a solid at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available from the current data.Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Properties
The synthesis and spectroscopic properties of various chemical compounds, including those with fluorophenyl groups, have been widely studied. For instance, the synthesis and characterization of acylthioureas with significant antipathogenic activity against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus highlight the importance of incorporating fluorine atoms into the molecular structure for enhancing biological activity (Limban, Marutescu, & Chifiriuc, 2011).
Antipathogenic Activity
Compounds incorporating fluorophenyl groups have demonstrated significant antipathogenic activity. Their interaction with bacterial cells, especially in their free and adherent state, suggests potential for further development into novel antimicrobial agents with antibiofilm properties. This is exemplified by the study on acylthioureas mentioned earlier, illustrating the chemical's potential in combating bacterial resistance (Limban, Marutescu, & Chifiriuc, 2011).
Metabolism and Disposition
Understanding the metabolism and disposition of related compounds provides insights into their potential therapeutic applications. For example, the study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, highlights the comprehensive metabolic pathways and the principal components circulating in plasma, indicating extensive metabolism and the roles of various metabolites (Renzulli et al., 2011).
Receptor Antagonist Applications
The selective inhibition of receptors by compounds similar to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide; hydrochloride has been explored in various contexts, including the treatment of insomnia through orexin receptor antagonism. This demonstrates the compound's relevance in neuroscience and pharmacology research, particularly in understanding sleep mechanisms and developing sleep aids (Renzulli et al., 2011).
Eigenschaften
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3.ClH/c18-13-7-11(8-19)5-6-12(13)9-20-17(21)16-10-22-14-3-1-2-4-15(14)23-16;/h1-7,16H,8-10,19H2,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSLGVPASUARNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Mercaptobenzo[d]thiazol-6-ol](/img/structure/B2605512.png)


![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide](/img/structure/B2605516.png)
![4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline](/img/structure/B2605517.png)
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2605518.png)
![(S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2605520.png)


![2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2605526.png)

